molecular formula C18H19NO5 B048505 Dimethyl 4-(4-methoxyphenyl)-2,6-dimethylpyridine-3,5-dicarboxylate CAS No. 119789-09-2

Dimethyl 4-(4-methoxyphenyl)-2,6-dimethylpyridine-3,5-dicarboxylate

Cat. No. B048505
M. Wt: 329.3 g/mol
InChI Key: NKKFNUJHUBOXNM-UHFFFAOYSA-N
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Description

The compound is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .


Synthesis Analysis

While specific synthesis information for this compound was not found, similar compounds are often synthesized via various organic reactions, including the reduction of nitriles and amides in the presence of catalysts such as LiAlH4 and NaBH4 .


Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated using techniques such as single-crystal X-ray diffraction . Theoretical calculations such as density functional theory (DFT) are also used to predict properties like geometrical parameters and energies for the highest occupied molecular orbital and the lowest unoccupied molecular orbitals .


Chemical Reactions Analysis

Similar compounds have been used as reagents in various chemical reactions . For example, 4-Methoxybenzaldehyde dimethyl acetal is used as a precursor to several other compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various techniques. For example, 3,5-Dimethyl-4-methoxyphenylboronic acid has a melting point of 203 - 204 °C .

Scientific Research Applications

  • It serves as a novel synthetic intermediate for the synthesis of new classes of pyridines. This is highlighted in the research by Zhang, Pan, and Liu (2009) in their paper titled "Dimethyl 1,4-Dihydro-2,6-dimethyl-1-(4-methylphenyl)-4-(4-methoxylphenyl)pyridine-3,5-dicarboxylate" (Zhang, Pan, & Liu, 2009).

  • Derivatives of this compound, such as Dimethyl 4-(1-chloroethyl)-1,4-dihydropyridine, are used in the synthesis of 4,5-dihydroazepines and other 1,4-dihydropyridine derivatives. Gregory, Bullock, and Chen (1979) discuss this in "Some reactions of a 4-(1-chloroethyl)-1,4-dihydropyridine" (Gregory, Bullock, & Chen, 1979).

  • Dimethyl 2,7-dimethyl-3H-azepine-3,6-dicarboxylate, a related compound, can rearrange to produce various pyridine derivatives, as detailed by Anderson and Johnson (1966) in "Rearrangement reactions of dimethyl 2,7-dimethyl-3H-azepine-3,6-dicarboxylate" (Anderson & Johnson, 1966).

  • 4-(Fluoromethyl)-2,6-dimethylpyridine is recognized as a suitable 19F NMR pH indicator, with properties like large chemical shift to pH, suitable pKa value, and good water solubility, as discussed by Amrollahi (2014) in "Synthesis of Fluorinated Pyridines as 19F NMR pH Indicators" (Amrollahi, 2014).

  • Novel 1,4-dihydropyridine derivatives, including those related to Dimethyl 4-(4-methoxyphenyl)-2,6-dimethylpyridine-3,5-dicarboxylate, show potential as antitubercular agents against Mycobacterium tuberculosis, with low cytotoxicity. This was explored by Trivedi et al. (2011) in their study titled "Synthesis and Biological Evaluation of Some Novel 1,4‐Dihydropyridines as Potential AntiTubercular Agents" (Trivedi et al., 2011).

Safety And Hazards

Based on the safety data sheet of a similar compound, 3,5-Dimethyl-4-methoxyphenylboronic acid, it is recommended to avoid dust formation, ingestion, and inhalation. It is also advised to wear personal protective equipment and ensure adequate ventilation when handling the compound .

Future Directions

While specific future directions for this compound were not found, similar compounds have been used in the synthesis of many compounds such as azo dyes and dithiocarbamate . They also form the constituents of many pharmaceuticals such as antidepressants, psychedelic and opiate analgesics, and agrochemicals .

properties

IUPAC Name

dimethyl 4-(4-methoxyphenyl)-2,6-dimethylpyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO5/c1-10-14(17(20)23-4)16(12-6-8-13(22-3)9-7-12)15(11(2)19-10)18(21)24-5/h6-9H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKKFNUJHUBOXNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=N1)C)C(=O)OC)C2=CC=C(C=C2)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30372343
Record name dimethyl 4-(4-methoxyphenyl)-2,6-dimethylpyridine-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30372343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>49.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26730625
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Dimethyl 4-(4-methoxyphenyl)-2,6-dimethylpyridine-3,5-dicarboxylate

CAS RN

119789-09-2
Record name dimethyl 4-(4-methoxyphenyl)-2,6-dimethylpyridine-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30372343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
MC Bagley, MC Lubinu - Synthesis, 2006 - thieme-connect.com
4-Aryl-and 4-alkyl-1, 4-dihydropyridines, prepared by microwave-assisted Hantzsch reaction, are readily and efficiently aromatized in only one minute using commercial manganese …
Number of citations: 80 www.thieme-connect.com
PS Chandrachood - 2012 - lib.unipune.ac.in
Organic chemistry is a sub discipline witliin cliemistry involving the scientific study of the structure, properties, composition, reactions, preparations etc. of carbon-based compounds^"^(lV…
Number of citations: 2 lib.unipune.ac.in
FQ Li, XM Zeng, JM Chen - Journal of Chemical Research, 2007 - journals.sagepub.com
Hantzsch 1,4-dihydropyridines undergo smooth aromatisation on oxidation by poly{[4-(hydroxy)(tosyloxy)iodo] styrene} (PS-HTIB) in CH 2 Cl 2 at room temperature to afford the …
Number of citations: 3 journals.sagepub.com

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